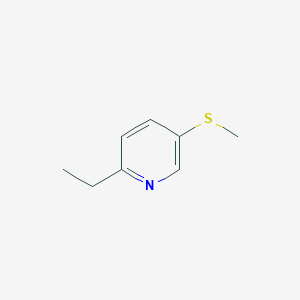

2-Ethyl-5-(methylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOVSAVQGMENDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598791 | |

| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-49-2 | |

| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Strategic Pathways for the Synthesis of Novel Pyridine Compounds

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, distinguished by its prevalence in a vast array of FDA-approved drugs and functional materials.[1][2][3] Its unique electronic properties, arising from the electronegative nitrogen atom within the six-membered aromatic ring, provide a versatile template for molecular design, influencing everything from metabolic stability to target binding affinity.[4][5] However, the synthesis and functionalization of pyridine derivatives present distinct challenges, including issues of regioselectivity and the electron-deficient nature of the ring.[1][5] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary synthetic strategies. We will explore the mechanistic underpinnings of established condensation reactions, delve into the elegance of modern transition-metal-catalyzed methods, and highlight the transformative potential of direct C-H functionalization. Each section is grounded in field-proven insights, offering not just protocols, but the strategic rationale behind them to empower the design of next-generation pyridine-based molecules.

Chapter 1: Foundational Condensation Strategies for Pyridine Ring Construction

The de novo synthesis of the pyridine ring from acyclic precursors remains a robust and widely utilized strategy. These methods, often named after their discoverers, rely on the condensation of carbonyl compounds, ammonia (or a surrogate), and other building blocks to assemble the heterocyclic core.

The Hantzsch Dihydropyridine (Pyridine) Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be subsequently oxidized to yield the aromatic pyridine ring.[6]

Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and additions. One equivalent of the β-ketoester and ammonia form an enamine, while a second equivalent of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP. The choice of oxidizing agent (e.g., nitric acid, iodine, or ceric ammonium nitrate) is critical for the final aromatization step, which drives the reaction to completion by forming the stable aromatic system.[6]

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Exemplary Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (25 mL).

-

Ammonia Addition: To the stirred solution, add concentrated aqueous ammonia (7.5 mL, ~100 mmol) dropwise. An exothermic reaction will occur, and the solution will turn yellow.

-

Reaction: Stir the mixture at room temperature for 12 hours, during which a crystalline precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 50°C. This yields the 1,4-dihydropyridine intermediate.

-

Aromatization: Dissolve the dried 1,4-DHP (10 g) in glacial acetic acid (30 mL). Add a solution of sodium nitrite (NaNO₂, 2.5 g in 5 mL water) dropwise while maintaining the temperature below 40°C.

-

Workup: After the addition is complete, heat the mixture to 80°C for 1 hour. Cool to room temperature, pour into ice water (200 mL), and neutralize with sodium carbonate. Extract the product with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final pyridine product.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for producing highly substituted pyridines. It involves the condensation of an enamine with an alkynyl ketone.[7][8]

Causality and Mechanistic Insight: The reaction begins with a Michael addition of the enamine to the electron-deficient alkyne, forming an aminodiene intermediate.[7] The key to this synthesis is the subsequent thermal cyclodehydration. Heating induces E/Z isomerization around the double bond, allowing the molecule to adopt a conformation suitable for a 6-π electrocyclization, followed by elimination of water to furnish the aromatic pyridine ring.[7] The initial choice of substrates directly dictates the final substitution pattern, making it a highly modular approach.[9]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method that uses a pre-formed pyridinium salt as a key building block.[4] The original method involves reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[10][11]

Causality and Mechanistic Insight: The methylene group of the pyridinium salt is acidic and can be deprotonated to form a pyridinium ylide. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl acceptor. The resulting intermediate then undergoes ring closure with ammonium acetate, which provides the final nitrogen atom of the new pyridine ring, and eliminates the original pyridine molecule, which acts as a leaving group.[12] This process is highly efficient for creating a wide range of polysubstituted pyridines.[10]

The Guareschi-Thorpe Condensation

This classical method is particularly effective for synthesizing 2-pyridone derivatives. It involves the condensation of a cyanoacetamide (or cyanoacetate ester) with a 1,3-dicarbonyl compound in the presence of a base.[13][14]

Causality and Mechanistic Insight: The reaction is driven by the acidity of the α-protons in both the cyanoacetamide and the 1,3-dicarbonyl compound. The base facilitates a series of Knoevenagel and Thorpe-Ziegler type condensations, ultimately leading to a cyclized intermediate that tautomerizes to the stable 2-pyridone product.[15][16] Recent advancements have adapted this reaction to greener conditions, using aqueous media and ammonium carbonate as both the nitrogen source and promoter.[15][16]

Chapter 2: Modern Catalytic and Cycloaddition Strategies

While classical condensations are workhorses of pyridine synthesis, modern organic chemistry has introduced more atom-economical and convergent strategies, primarily through the use of transition metal catalysis.

[2+2+2] Cycloadditions

The formal [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly efficient method for constructing the pyridine ring. Thermally, this reaction is entropically and enthalpically disfavored.[17]

Causality and Mechanistic Insight: Transition metal catalysts (e.g., cobalt, rhodium, nickel) provide a lower energy pathway for this transformation.[6][17] The general mechanism involves the oxidative coupling of two alkyne molecules on the metal center to form a metallacyclopentadiene intermediate. This intermediate then undergoes coordination with the nitrile, followed by insertion and reductive elimination to release the substituted pyridine and regenerate the active catalyst. This approach allows for the rapid assembly of complex pyridines from simple, readily available starting materials.[17]

Caption: Catalytic cycle for [2+2+2] pyridine synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a strategy for synthesizing substituted 3-hydroxypyridines and 3-aminopyridines. The key step involves the RCM of a nitrogen-containing diene, followed by subsequent functional group manipulation to achieve the final aromatic product.[18]

Chapter 3: Direct Functionalization of the Pyridine Ring

For drug development, the ability to modify a pre-existing pyridine core in the late stages of a synthetic sequence is invaluable. Direct C–H functionalization has become the most powerful tool for this purpose, offering a more sustainable and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[1][19]

The Challenge of Regioselectivity: The pyridine ring's electronic nature poses a significant challenge. The electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich, making electrophilic substitution difficult.[5] Furthermore, the nitrogen lone pair readily coordinates to transition metals, often directing reactivity to the C2 position.[19]

C2-Selective Functionalization

Transition-metal-catalyzed C2-selective C-H functionalization is the most established method, driven by the coordination of the catalyst to the pyridine nitrogen. This proximity effect facilitates the activation and subsequent functionalization (e.g., alkylation, arylation) of the C2-H bond.[19]

Strategies for para-(C4)-Selective Functionalization

Achieving selectivity at the C4 position is highly desirable, as many pharmaceuticals feature this substitution pattern.[20] However, it requires overcoming the intrinsic preference for C2 activation.

Causality and Mechanistic Insight: Successful strategies often rely on temporarily blocking the ortho (C2/C6) positions. This can be achieved by:

-

Steric Encumbrance: Using bulky Lewis acids that coordinate to the nitrogen atom and physically shield the ortho and meta positions, thereby directing a second catalyst to the electronically favorable and sterically accessible para-C-H bond.[20]

-

Transient Directing Groups: Employing reagents that react with the pyridine nitrogen to form a transient intermediate, which then directs functionalization to the para position before being cleaved.[20]

Table 1: Comparison of Regioselective Pyridine C-H Functionalization Strategies

| Strategy | Target Position | Mechanistic Rationale | Key Reagents/Catalysts | Reference |

| Directed C-H Activation | C2 | Coordination of catalyst to pyridine nitrogen facilitates ortho-metalation. | Pd(OAc)₂, RuCl₃, Rh complexes | [19] |

| Dual Catalysis | C4 | A bulky Lewis acid coordinates to nitrogen, sterically blocking C2/C3 and allowing a Ni catalyst to activate the C4-H bond. | Ni(cod)₂ / Al(OAr)₃ | [20] |

| Phosphonium Reagents | C4 | Activation with Tf₂O, nucleophilic addition of phosphine at C4, and subsequent coupling reactions. | PPh₃, Tf₂O, Base | [20] |

| Minisci-Type Reaction | C2/C4 | Radical addition to the protonated, highly electron-deficient pyridine ring. | AgNO₃, (NH₄)₂S₂O₈ | [18] |

Chapter 4: Emerging and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic pathways. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

-

Photocatalysis: Visible-light-promoted reactions offer mild, metal-free conditions for pyridine synthesis. For instance, photocatalytic annulation of enaminones with TMEDA has been reported to produce tetrasubstituted pyridines without the need for a transition metal.[21] Biomimetic aza-6π electrocyclizations enabled by visible light also provide diverse pyridine structures.[18]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many classical pyridine syntheses, such as the Hantzsch reaction. One-pot, four-component reactions under microwave conditions have been shown to produce novel pyridines in minutes with excellent yields (82-94%).[22]

Conclusion and Future Outlook

The synthesis of novel pyridine compounds continues to be a dynamic and evolving field. While classical condensation reactions provide a solid foundation for building the pyridine core, the future lies in the development of more efficient, selective, and sustainable methods. The strategic application of transition-metal-catalyzed C-H functionalization is revolutionizing late-stage modification, allowing for unprecedented control over molecular architecture. As our understanding of reaction mechanisms deepens, we can expect the emergence of new catalytic systems, including those based on earth-abundant metals and photocatalysis, that will further empower chemists to design and create the next generation of pyridine-based therapeutics and advanced materials with precision and efficiency.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28). [Link]

-

Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209–3219. [Link]

-

(n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

-

Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Tetrahedron, 66(43), 8343-8373. [Link]

- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

-

Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47). [Link]

- Maleki, B., et al. (n.d.).

- Wang, H., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- Zare, A., & Abi, F. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives.

-

Maleki, B., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25303–25313. [Link]

- (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers.

- (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Mini-Reviews in Medicinal Chemistry, 24(11).

-

Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. Retrieved from [Link]

- Wang, H., et al. (2024). Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry.

-

(n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

- (n.d.). C-H Functionalization of Pyridines.

-

Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12690-12691. [Link]

-

Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 983. [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Desta, M. B. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

- (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.

- Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal.

- (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.

-

Al-Abdullah, E. S., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Pharmaceuticals, 16(5), 756. [Link]

-

Al-Zaydi, K. M. (2023). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 28(11), 4531. [Link]

- (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal.

- (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.

- (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Academia.edu.

- (n.d.).

- (n.d.). Diversely Functionalized Pyridine Ring-Fused Heterocycles and Their Anticancer Properties.

- (2023, February 25). Bohlmann–Rahtz pyridine synthesis [Video]. YouTube.

- (2021, September 14). Hantzsch Dihydropyridine synthesis [Video]. YouTube.

-

Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1163–1198. [Link]

- (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.

- (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube.

- (2015, October 20). Bohlmann-Rahtz Pyridine Synthesis.

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. youtube.com [youtube.com]

- 8. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]

- 10. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 14. Guareschi-Thorpe Condensation [drugfuture.com]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 18. Pyridine synthesis [organic-chemistry.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Pivotal Role of 2-Substituted-5-(methylthio)alkylpyridines in Modern Agrochemicals: Application Notes for the Synthesis of Sulfoximine Insecticides

Introduction: The relentless challenge of pest resistance in agriculture necessitates the continuous development of novel and effective crop protection agents. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a cornerstone for the synthesis of a multitude of bioactive molecules. This technical guide focuses on a specific, yet highly significant, member of this family: 2-substituted-5-(1-methylthio)alkylpyridines. While the user's initial interest was in 2-Ethyl-5-(methylthio)pyridine, our extensive research and application data strongly indicate that the closely related analogue, 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine , holds paramount importance as a key intermediate in the synthesis of the novel sulfoximine insecticide, sulfoxaflor.[1][2] This guide will provide an in-depth exploration of the synthesis of this critical intermediate and its subsequent conversion into sulfoxaflor, a potent agent for controlling sap-feeding insects.[3][4] We will also delve into the mechanism of action of sulfoxaflor and present efficacy data against key agricultural pests.

The Strategic Importance of 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine

The strategic value of 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine lies in its unique molecular architecture, which serves as a foundational scaffold for the construction of the sulfoximine functional group, the defining feature of sulfoxaflor. The presence of the trifluoromethyl group at the 2-position of the pyridine ring is crucial for the molecule's bioactivity, while the 1-(methylthio)ethyl group at the 5-position provides the reactive handle for the subsequent introduction of the sulfoximine moiety.

This intermediate is a central component in the manufacturing process of sulfoxaflor, an insecticide that offers a distinct mode of action against a range of sap-feeding pests, including those that have developed resistance to other insecticide classes like neonicotinoids.[3][5]

Synthesis of the Key Intermediate: 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine

The synthesis of 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine can be achieved through various routes. Below, we outline a detailed protocol based on a common synthetic strategy involving the reaction of a halogenated pyridine precursor with a sulfur-containing nucleophile.[6][7]

Protocol 1: Synthesis from 5-(1-Bromoethyl)-2-(trifluoromethyl)pyridine

This protocol details the nucleophilic substitution of the bromine atom in 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine with a methylthio group.

Materials:

-

5-(1-Bromoethyl)-2-(trifluoromethyl)pyridine

-

Sodium methyl mercaptide (NaSMe)

-

Ethanol (anhydrous)

-

Water (deionized)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous ethanol. Cool the solution to 0°C using an ice bath under a nitrogen atmosphere.

-

Nucleophilic Substitution: To the cooled solution, add sodium methyl mercaptide (1.3 equivalents) portion-wise, ensuring the temperature remains at or below 5°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The crude product can be further purified by column chromatography on silica gel to yield pure 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine.

Expected Yield: 64-80%[8]

Causality of Experimental Choices:

-

Anhydrous Ethanol: The use of an anhydrous solvent is critical to prevent unwanted side reactions of the highly reactive sodium methyl mercaptide with water.

-

Low Temperature: The initial cooling to 0°C helps to control the exothermicity of the nucleophilic substitution reaction and minimize the formation of byproducts.

-

Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the thiol-containing compounds.

Transformation to the Active Ingredient: Synthesis of Sulfoxaflor

The conversion of 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine to sulfoxaflor involves a two-step process: imination to form the sulfilimine intermediate, followed by oxidation to the final sulfoximine product.[9]

Protocol 2: Two-Step Synthesis of Sulfoxaflor

Step 1: Synthesis of the Sulfilimine Intermediate

This step involves the reaction of 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine with an aminating agent in the presence of a suitable catalyst.

Materials:

-

5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine

-

Mononitrileamine (or a suitable precursor)

-

Iodobenzene diacetate (or other suitable oxidant/catalyst)

-

Acetonitrile (anhydrous)

-

Reaction vessel with temperature control

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Imination Reaction: Add iodobenzene diacetate (1.1 equivalents) and mononitrileamine (1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Isolation of Intermediate: Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the crude product to isolate the sulfilimine intermediate.

Step 2: Oxidation to Sulfoxaflor

The final step is the oxidation of the sulfilimine to the corresponding sulfoximine.

Materials:

-

Sulfilimine intermediate from Step 1

-

Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)

-

Suitable solvent (e.g., dichloromethane, methanol)

Procedure:

-

Oxidation: Dissolve the sulfilimine intermediate in a suitable solvent and cool the solution in an ice bath.

-

Addition of Oxidant: Add the oxidizing agent dropwise to the cooled solution, maintaining the temperature below 10°C.

-

Reaction Completion: Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir until the reaction is complete.

-

Purification: After work-up, the crude sulfoxaflor is purified by recrystallization or column chromatography.

Self-Validating System: Throughout both protocols, in-process controls such as TLC and LC-MS are crucial for monitoring reaction progress and ensuring the formation of the desired products. Final product characterization using techniques like NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds.

Mechanism of Action: A Unique Interaction with Nicotinic Acetylcholine Receptors

Sulfoxaflor acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[3][10][11] However, its binding and mode of action are distinct from those of neonicotinoid insecticides, placing it in a separate chemical class (sulfoximines).[3] This unique mechanism is a key factor in its effectiveness against neonicotinoid-resistant insect populations.

Upon binding to the nAChR, sulfoxaflor mimics the action of the neurotransmitter acetylcholine (ACh), but with a critical difference: it is not readily broken down by the enzyme acetylcholinesterase.[3] This leads to a persistent and uncontrolled stimulation of the receptor, causing a continuous firing of nerve impulses. The result is muscle tremors, paralysis, and ultimately, the death of the insect.[3]

Caption: Mechanism of sulfoxaflor at the insect nicotinic acetylcholine receptor.

Efficacy of Sulfoxaflor Against Key Sap-Feeding Pests

Sulfoxaflor has demonstrated high efficacy against a broad spectrum of sap-feeding insects that cause significant economic damage to a wide range of crops.[12] Its effectiveness extends to populations that are resistant to other classes of insecticides.

| Target Pest | Common Name | Crop(s) | Efficacy Level | Reference(s) |

| Aphis gossypii | Cotton/Melon Aphid | Cotton, Cucurbits | Excellent | [12] |

| Myzus persicae | Green Peach Aphid | Multiple Crops | Excellent | [12] |

| Bemisia tabaci | Whitefly | Multiple Crops | Excellent | [13] |

| Lygus lineolaris | Tarnished Plant Bug | Cotton | Excellent | [12] |

| Nilaparvata lugens | Brown Planthopper | Rice | Excellent | [12] |

| Aphid Complex | Various Aphids | Wheat | Effective | [5] |

| Aphids & Spotted Lanternfly | Cudrania tricuspidata | >90% population reduction | [14] |

Conclusion

The synthesis of the key intermediate, 5-[1-(Methylthio)ethyl]-2-(trifluoromethyl)pyridine, represents a critical step in the production of the highly effective insecticide, sulfoxaflor. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to synthesize this important molecule and its final active ingredient. The unique mode of action of sulfoxaflor, coupled with its broad-spectrum efficacy, underscores the continued importance of pyridine-based chemistry in addressing the evolving challenges of modern agriculture.

References

-

Di Majo, D., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1). Available at: [Link]

- Google Patents. (2017). The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. CN109053553A.

- Google Patents. (2017). Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines. WO2017198812A2.

-

ResearchGate. (n.d.). Characterization of a nicotinic acetylcholine receptor binding site for sulfoxaflor, a new sulfoximine insecticide for the control of sap-feeding insect pests. Request PDF. Available at: [Link]

-

CABI Digital Library. (n.d.). EVALUATION OF NEW INSECTICIDE SULFOXAFLOR AGAINST WHEAT FOLIAR APHID COMPLEX. Available at: [Link]

-

ResearchGate. (n.d.). Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. Request PDF. Available at: [Link]

-

European Patent Office. (2011). IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. EP 2646416. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the insecticide sulfoxaflor (111). Download Scientific Diagram. Available at: [Link]

-

MDPI. (n.d.). Sulfoxaflor and Flupyradifurone: Efficacy, Residue Dynamics, and Dietary Risk Assessment in Cudrania tricuspidata. Available at: [Link]

-

PMC - PubMed Central. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. Available at: [Link]

-

MDPI. (n.d.). In Vivo Effects of Neonicotinoid-Sulfoximine Insecticide Sulfoxaflor on Acetylcholinesterase Activity in the Tissues of Zebrafish (Danio rerio). Available at: [Link]

- DOW CL1212 Sulfoxaflor Tech Bulletin UPDATE. (n.d.).

-

Food and Agriculture Organization of the United Nations. (n.d.). Sulfoxaflor. Available at: [Link]

-

AERU - University of Hertfordshire. (n.d.). Sulfoxaflor (Ref: DE-208). Available at: [Link]

-

PubMed. (n.d.). Novel nicotinic action of the sulfoximine insecticide sulfoxaflor. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine [cymitquimica.com]

- 3. pagepressjournals.org [pagepressjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]

- 7. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel nicotinic action of the sulfoximine insecticide sulfoxaflor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. corteva.com [corteva.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of the laboratory protocols for nucleophilic aromatic substitution (SNAr) on pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and the ability to functionalize it through SNAr is a critical skill for synthetic chemists. This document moves beyond a simple recitation of steps to explain the underlying principles governing this powerful reaction, offering field-proven insights into experimental design, execution, and troubleshooting. We will delve into the mechanistic intricacies, provide detailed step-by-step protocols for a variety of nucleophiles, and present quantitative data to guide your synthetic strategies. This application note is designed to be a self-validating system, grounding all recommendations in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Unique Reactivity of the Pyridine Ring in SNAr

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. While typically electron-rich aromatic systems like benzene are resistant to nucleophilic attack, the pyridine ring presents a different scenario. The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles.[1][2] This inherent electronic property is the cornerstone of SNAr on pyridines.

The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount to the success of the reaction.

Key Principles:

-

Regioselectivity: Nucleophilic attack is highly favored at the 2- and 4-positions (ortho and para to the nitrogen atom).[4][5] This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5] Attack at the 3-position does not allow for this resonance stabilization, making it significantly less favorable.

-

Leaving Group: A good leaving group is essential for the second step of the mechanism, the elimination phase, where aromaticity is restored. Halogens (F, Cl, Br, I) are common leaving groups. Paradoxically, fluoride, despite forming the strongest carbon-fluorine bond, is often the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[1][3]

-

Activating Groups: The presence of electron-withdrawing groups (EWGs) on the pyridine ring, particularly at positions that can stabilize the negative charge of the Meisenheimer complex, will further enhance the reaction rate.[1]

Mechanistic Pathway of SNAr on Pyridines

The SNAr reaction on a substituted pyridine, for instance, a 2-halopyridine, proceeds as follows:

Sources

The Strategic Deployment of 2-Ethyl-5-(methylthio)pyridine in Coordination Chemistry: A Guide for Researchers

The deliberate architectural design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the electronic and steric properties of metal complexes. This guide delves into the synthesis, coordination, and application of 2-Ethyl-5-(methylthio)pyridine, a ligand of burgeoning interest for its potential in catalysis and materials science. While direct literature on this specific ligand is emerging, this document constructs a comprehensive framework based on established principles of pyridine and thioether ligand chemistry, offering researchers a robust starting point for their investigations.

Introduction: The Rationale for this compound as a Ligand

Pyridine and its derivatives are ubiquitous in coordination chemistry, prized for their well-defined coordination vectors and tunable electronic properties. The pyridine ring, a six-membered heterocycle with a nitrogen atom, provides a strong sigma-donating lone pair for metal coordination.[1] The introduction of substituents onto the pyridine ring allows for the modulation of its electron density and steric profile.

The this compound ligand incorporates two key functional groups: an ethyl group at the 2-position and a methylthio group at the 5-position. The ethyl group provides a degree of steric bulk near the metal center, which can influence the coordination geometry and the stability of the resulting complex. The methylthio group, with its sulfur atom, introduces a soft donor site that can either remain as a pendant group or participate in chelation, forming a bidentate N,S-ligand. This dual-donor capability makes it a versatile building block for constructing a variety of coordination architectures.

Synthesis of this compound: A Proposed Protocol

A practical synthetic route to this compound can be envisioned starting from commercially available 2-amino-5-bromopyridine. The synthesis involves two key transformations: the conversion of the amino group to an ethyl group and the introduction of the methylthio group via nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Ethyl-5-bromopyridine

This transformation can be achieved through a Sandmeyer-type reaction followed by a cross-coupling reaction. A common approach involves the diazotization of the amino group followed by a reductive deamination to introduce a hydrogen atom, and then a subsequent cross-coupling to introduce the ethyl group. However, a more direct route might be preferable for simplicity. For the purpose of this guide, we will outline a hypothetical, yet plausible, two-step procedure.

Protocol 1: Synthesis of 2-Ethyl-5-bromopyridine

Materials:

-

2-Amino-5-bromopyridine[2]

-

Isoamyl nitrite

-

Bromoethane

-

Suitable solvent (e.g., acetonitrile)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromopyridine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add isoamyl nitrite to the cooled solution.

-

After the addition is complete, add bromoethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

-

Upon completion, perform an aqueous workup to isolate the crude product.

-

Purify the crude product by column chromatography to obtain 2-ethyl-5-bromopyridine.

Step 2: Synthesis of this compound

The introduction of the methylthio group can be accomplished via a nucleophilic aromatic substitution reaction on 2-ethyl-5-bromopyridine using sodium thiomethoxide.[3][4]

Protocol 2: Synthesis of this compound

Materials:

-

2-Ethyl-5-bromopyridine

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2-ethyl-5-bromopyridine in the anhydrous solvent.

-

Add sodium thiomethoxide to the solution. The reaction is typically performed at room temperature or with gentle heating.[3]

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

Coordination Chemistry: Synthesis of a Palladium(II) Complex

Palladium complexes are of significant interest due to their extensive applications in catalysis.[5] The this compound ligand is expected to coordinate to Palladium(II) through the pyridine nitrogen, and potentially through the thioether sulfur, acting as a bidentate ligand.

General Considerations for Complexation

The synthesis of palladium(II) complexes with pyridine-based ligands is well-established.[6][7] A common precursor is potassium tetrachloropalladate(II) (K₂PdCl₄) or palladium(II) chloride (PdCl₂). The reaction is typically carried out in a suitable solvent, and the resulting complex often precipitates from the solution.

Protocol 3: Synthesis of Dichloro[this compound]palladium(II) Complex

Materials:

-

This compound

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)[7]

-

Ethanol/Water mixture

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of K₂PdCl₄ in an ethanol/water mixture.[7]

-

In a separate flask, dissolve this compound in ethanol.

-

Slowly add the ligand solution to the K₂PdCl₄ solution with stirring.

-

A precipitate is expected to form upon mixing. The color of the precipitate will depend on the coordination environment of the palladium center.

-

Stir the reaction mixture at room temperature for a set period to ensure complete reaction.

-

Collect the precipitate by filtration, wash with ethanol and then diethyl ether.

-

Dry the complex under vacuum.

Characterization of the Ligand and its Palladium Complex

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Ligand: this compound | Complex: Dichloro[this compound]palladium(II) |

| ¹H NMR | Aromatic protons of the pyridine ring, ethyl group protons (triplet and quartet), and methylthio protons (singlet). | Downfield shift of the pyridine and ethyl protons upon coordination to the electron-deficient palladium center. The magnitude of the shift can provide insights into the strength of the coordination bond.[8] |

| ¹³C NMR | Distinct signals for all carbon atoms in the molecule. | Shifts in the carbon signals, particularly those of the pyridine ring, upon complexation.[5] |

| FT-IR | Characteristic C=N and C=C stretching vibrations of the pyridine ring, and C-S stretching vibrations. | Shifts in the pyridine ring vibrations to higher wavenumbers upon coordination. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₁₁NS. | Molecular ion peak of the complex, or fragments corresponding to the loss of ligands. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | Confirms the stoichiometry of the complex. |

| X-ray Crystallography | Provides the definitive solid-state structure of the ligand. | Determines the coordination geometry around the palladium center (e.g., square planar), bond lengths, and bond angles. Confirms if the thioether sulfur is coordinated to the metal. |

Application in Catalysis: A Protocol for Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing pyridine and thioether ligands have shown promise as catalysts in cross-coupling reactions.[5][9] The following protocol outlines a general procedure for testing the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura coupling reaction.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., toluene/water or dioxane/water)

-

Synthesized palladium complex (catalyst)

-

Internal standard for GC analysis (e.g., dodecane)

-

Standard reaction vials and workup reagents

Procedure:

-

In a reaction vial, combine the aryl halide, arylboronic acid, and the base.

-

Add the solvent mixture to the vial.

-

Add the palladium catalyst (typically 0.1-1 mol%).

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

-

Monitor the reaction progress by GC-MS by taking aliquots from the reaction mixture.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Analyze the crude product by GC-MS to determine the yield and conversion.

Visualizing the Concepts

Ligand Synthesis and Complexation Workflow

Caption: Workflow for the synthesis and application of the ligand.

Proposed Coordination Mode

Caption: Putative bidentate coordination of the ligand to a metal center.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, framework for the synthesis, coordination, and application of this compound as a ligand in coordination chemistry. The protocols and characterization methods outlined herein are based on well-established chemical principles and are intended to serve as a valuable resource for researchers venturing into this area. The unique combination of a sterically influencing ethyl group and a potentially coordinating methylthio group makes this ligand a promising candidate for the development of novel catalysts and functional materials. Future work should focus on the experimental validation of the proposed synthetic routes, a thorough investigation of the coordination chemistry with a range of transition metals, and an in-depth exploration of the catalytic potential of the resulting complexes in various organic transformations.

References

- Kaim, W., & Schwederski, B. (2013). Bioinorganic Chemistry: Inorganic Elements in the Chemistry of Life. John Wiley & Sons.

- Hartwig, J. F. (2010).

- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Puddephatt, R. J. (2002). The Chemistry of Gold. Elsevier.

- Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced Inorganic Chemistry. John Wiley & Sons.

- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry. Pearson.

- Shriver, D. F., & Atkins, P. W. (2010). Inorganic Chemistry. W. H. Freeman and Company.

- Janiak, C. (2003). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.

- Chaudhuri, P., & Wieghardt, K. (2001). The Chemistry of 1,4,7-Triazacyclononane and Related Tridentate Macrocyclic Ligands. Progress in Inorganic Chemistry, 50, 151-331.

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (2021). Retrieved from [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (2022). Retrieved from [Link]

-

Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC - NIH. (2023). Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. (n.d.). Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. - ResearchGate. (2018). Retrieved from [Link]

-

Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing). (2021). Retrieved from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: A Validated GC-MS Protocol for the Analysis of Pyridine Derivatives

Abstract

This application note provides a comprehensive, field-proven guide for the quantitative analysis of pyridine and its derivatives in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the diverse applications of pyridine compounds—from pharmaceuticals and agrochemicals to their presence as environmental contaminants—this document details robust protocols for sample preparation, instrumental analysis, and method validation. The methodologies are designed to deliver high accuracy, precision, and sensitivity, ensuring trustworthy and reproducible results for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Challenge of Pyridine Derivatives

Pyridine, an aromatic heterocyclic amine, and its derivatives are fundamental structures in numerous fields. Key examples include nicotine in tobacco products, isoniazid in pharmaceuticals, and chlorpyrifos in pesticides. Their analysis is critical for efficacy studies, safety assessments, and environmental monitoring.

However, the inherent polarity of the nitrogen-containing ring presents a significant challenge for gas chromatography. This polarity can lead to undesirable interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape (tailing), reduced sensitivity, and diminished reproducibility. This protocol addresses these challenges through optimized sample preparation and carefully selected GC-MS conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for this work, combining the powerful separation capabilities of GC with the definitive identification and quantification power of MS.[1]

Principle of the Method

The overall analytical workflow is a multi-stage process designed to isolate the target pyridine derivatives from the sample matrix, separate them from interfering compounds, and then detect and quantify them with high specificity. The process begins with an appropriate extraction technique to move the analytes into a clean solvent. For certain derivatives with very high polarity or low volatility, a derivatization step is employed to make them more amenable to GC analysis. The prepared sample is then injected into the GC-MS system.

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific analytes and instrumentation used.

Expert Insight: The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is a cornerstone of this method.[2] This stationary phase provides an excellent balance, offering sufficient retention for the volatile pyridine molecule while minimizing the strong polar interactions that cause peak tailing.[3] For highly polar derivatives, a polyethylene glycol (PEG) type column (e.g., DB-WAX) could be considered, but one must be cautious of potential interactions with pyridine itself, which can act as a strong organic base.[2]

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature control and retention time stability. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5MS) | A 30 m column provides the best balance of resolution and analysis time. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good efficiency and compatibility with MS. |

| Injector | Split/Splitless, 250 °C | High temperature ensures rapid volatilization of analytes. |

| Injection Mode | Splitless, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level analysis. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial hold separates volatile solvents; ramp provides separation of derivatives. |

| MS Source Temp | 230 °C | Standard temperature balancing analyte stability and ionization efficiency. |

| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 40-450) & Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for high-sensitivity quantification. |

Table 1: Recommended GC-MS Instrumental Parameters.

For SIM analysis, select characteristic, abundant ions for each target compound. For pyridine, the molecular ion (m/z 79) and a key fragment (m/z 52) are typically used.[4][5]

Sample Preparation Protocols

The goal of sample preparation is to extract the analytes of interest from the sample matrix into a solvent compatible with GC-MS, while removing interferences.[6] The choice of method depends heavily on the matrix.

Protocol A: Headspace Analysis for Volatile Pyridines in Solids/Slurries

For volatile compounds like pyridine in complex matrices such as sediment or biological tissue, headspace (HS) analysis is a superior technique as it minimizes matrix effects and reduces contamination.[7]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 20 mL headspace vial.[7]

-

Matrix Modification: Add 2 mL of reagent-grade water to create a slurry-like consistency.[7]

-

Internal Standard: Spike with an appropriate internal standard (e.g., 100 µL of 300 µg/mL pyridine-d5). The use of a deuterated analog is ideal as it mimics the chemical behavior of the analyte.[7]

-

Sealing: Immediately seal the vial with a crimp cap.[7]

-

Extraction: Sonicate the vials for 10 minutes, followed by agitation on a rotary shaker (e.g., 150 rpm) for one hour to facilitate analyte transfer into the headspace.[7]

-

Analysis: Transfer the vial directly to the headspace autosampler for GC-MS analysis.

Protocol B: Supported Liquid Extraction (SLE) for Biological Fluids

For biological fluids like plasma, serum, or urine, Supported Liquid Extraction (SLE) offers a high-throughput, efficient alternative to traditional liquid-liquid extraction (LLE), yielding cleaner extracts with high analyte recovery.

Step-by-Step Protocol (based on nicotine and metabolites): [8]

-

Pre-treatment: Combine 120 µL of the biological sample (e.g., plasma) with 10 µL of internal standard solution and 230 µL of 0.25% ammonia solution. The basic pH ensures that the pyridine derivatives are in their free base form, maximizing extraction efficiency into an organic solvent.[8]

-

Loading: Load 150 µL of the pre-treated mixture onto an ISOLUTE® SLE+ 200 µL plate or column.[8]

-

Absorption: Allow the sample to absorb into the diatomaceous earth sorbent for 5 minutes.[8]

-

Elution: Elute the analytes by adding 1 mL of dichloromethane:isopropanol (95:5, v/v). Collect the eluate.[8]

-

Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[8]

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., methanol:water 10:90, v/v) for analysis.[8]

Optional Protocol C: Derivatization for Polar Derivatives

For pyridine derivatives containing active hydrogens (e.g., hydroxyl or carboxyl groups), derivatization is often necessary to reduce polarity and improve thermal stability. Silylation is a common and effective technique.

Step-by-Step Protocol (General Silylation):

-

Drying: Ensure the extracted sample is completely dry, as moisture will consume the derivatization reagent.[9]

-

Reagent Addition: To the dried extract, add 25 µL of anhydrous pyridine as a catalyst and 50 µL of a silylating agent (e.g., MSTFA + 1% TMCS). Pyridine acts as a base to accept acid by-products from the reaction.[9][10]

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.[9]

-

Analysis: Cool the vial to room temperature before injection into the GC-MS.

Method Validation

A self-validating protocol is essential for trustworthiness. The analytical method must be validated to ensure it is fit for its intended purpose.[1] Key validation parameters are outlined below, with typical acceptance criteria for pharmaceutical or regulated environmental analysis.[11][12]

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Analyze blank matrix samples and spiked samples. | No interfering peaks at the retention time of the analytes in blank samples.[11][12] |

| Linearity | Analyze a series of at least 5 calibration standards over the expected concentration range. | Correlation coefficient (R²) ≥ 0.995.[11] |

| Accuracy | Analyze matrix samples spiked at low, medium, and high concentrations (n=3 for each). | Mean recovery should be within 80-120% (or 70-130% for trace impurity analysis).[11] |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of spiked samples. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ).[13] |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected.[11] |

| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1 with acceptable precision and accuracy. | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy (RSD ≤ 20%).[11] |

Table 2: Method Validation Parameters and Acceptance Criteria.

Data Analysis and Interpretation

Identification: Compound identification is based on a two-factor confirmation:

-

Retention Time (RT): The RT of the analyte in the sample must match that of a known reference standard analyzed under the same conditions.

-

Mass Spectrum: The fragmentation pattern of the analyte must match the spectrum from a reference standard or a validated spectral library like the NIST/EPA/NIH Mass Spectral Library.[4][14]

Quantification: The concentration of the analyte is calculated using the calibration curve generated from the analysis of standards. The use of an internal standard corrects for variations in sample preparation and instrument response, significantly improving the accuracy and precision of the results.

Conclusion

This application note details a robust and validated GC-MS methodology for the analysis of pyridine derivatives. By carefully selecting sample preparation techniques tailored to the matrix and optimizing instrumental conditions to mitigate the challenges of polar analytes, this protocol provides a reliable framework for achieving accurate and precise quantification. The inclusion of rigorous method validation ensures that the data generated is scientifically sound and defensible, meeting the high standards required in research, pharmaceutical development, and regulatory compliance.

References

-

Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

-

GOV.UK. (n.d.). Pyridine slides for discussion. Available from: [Link]

-

National Institutes of Health (NIH). (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Available from: [Link]

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: [Link]

-

ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?. Available from: [Link]

-

ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. Available from: [Link]

-

Phenomenex. (n.d.). Guide to Choosing a GC Column. Available from: [Link]

-

Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

-

Rock and Mineral Analysis. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. Available from: [Link]

-

ResearchGate. (n.d.). A Novel Liquid-Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine - NIST WebBook. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine - NIST WebBook. Available from: [Link]

- Google Patents. (n.d.). Method for extracting pyridine compound by using ionized liquid extracting agent.

-

Norlab. (n.d.). Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood SLE+. Available from: [Link]

-

LabAuto. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

-

PubMed. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine - NIST WebBook. Available from: [Link]

-

ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers. Available from: [Link]

-

Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. Available from: [Link]

-

IP International Journal of Forensic Medicine and Toxicological Sciences. (n.d.). Extraction and analysis of nicotine from cigarettes using small volume liquid extraction and ultrasonic bath system technique. Available from: [Link]

-

Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

-

BioPharm International. (n.d.). Method Validation Guidelines. Available from: [Link]

-

MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available from: [Link]

-

Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Available from: [Link]

-

MDPI. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Available from: [Link]

-

Little MS and Sailing. (2023). Version 3.0 of NIST Search for the Identification of unknowns from EI GC-MS Analyses. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-(1-methylethyl)- - NIST WebBook. Available from: [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 4. Pyridine [webbook.nist.gov]

- 5. Pyridine [webbook.nist.gov]

- 6. Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. norlab.com [norlab.com]

- 9. reddit.com [reddit.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. environics.com [environics.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Ethyl-5-(methylthio)pyridine

Welcome to the technical support center for the purification of crude 2-Ethyl-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient synthesis involves the nucleophilic aromatic substitution of a halogenated pyridine, such as 2-bromo-5-ethylpyridine, with a methyl mercaptan source (e.g., sodium thiomethoxide).

Based on this, you can anticipate the following impurities:

-

Unreacted Starting Materials: Primarily 2-bromo-5-ethylpyridine.

-

Regioisomers of Starting Material: The synthesis of 2-bromo-5-ethylpyridine can sometimes yield the isomeric side-product 3-bromo-2-ethylpyridine, which may be carried through the subsequent reaction.

-

Oxidation Products: The thioether moiety is susceptible to oxidation, which can occur during the reaction, work-up, or even storage. The primary oxidation products are the corresponding sulfoxide (2-Ethyl-5-(methylsulfinyl)pyridine) and sulfone (2-Ethyl-5-(methylsulfonyl)pyridine).[1][2][3][4]

-

By-products from Side Reactions: Depending on the reaction conditions, minor by-products from polymerization or other side reactions may be present.

Q2: What are the key physical properties of this compound that I should consider for purification?

Q3: Is this compound stable during purification?

A3: The primary stability concern is the oxidation of the thioether to a sulfoxide and then a sulfone.[1][2][3][4] This can be accelerated by heat, exposure to air (oxygen), and certain metal ions. Therefore, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps like distillation. Aryl thioethers are generally stable to a range of temperatures, with initial decomposition temperatures often above 450 °C for some aromatic polyesters containing thioether units, suggesting good thermal stability under vacuum distillation conditions.[9]

Troubleshooting Guides

Problem 1: My crude product is a dark, oily residue with a strong odor.

This is a common starting point for many organic syntheses. The discoloration may indicate the presence of polymeric by-products or oxidized impurities. The strong odor is characteristic of many organosulfur compounds.

Logical Purification Workflow

Caption: Initial purification decision tree.

Step-by-Step Protocol: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities.

-

Dissolution: Dissolve the crude oil in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of a non-oxidizing acid, such as hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer as a salt.

-

Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH > 10). This will deprotonate the pyridinium salt, causing the free base to precipitate or form an oil.

-

Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (diethyl ether or DCM) to recover the purified product.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.

Causality: The key to this separation is the reversible formation of a water-soluble salt from the basic pyridine derivative, allowing for its separation from non-basic, organic-soluble impurities.[10][11][12][13]

Problem 2: After initial cleanup, my product is still contaminated with a closely related impurity.

If after an initial acid-base extraction, you still observe impurities (e.g., unreacted 2-bromo-5-ethylpyridine or the sulfoxide), more refined techniques like distillation or chromatography are necessary.

Troubleshooting with Vacuum Distillation

Fractional vacuum distillation is an excellent method for separating compounds with different boiling points.

Step-by-Step Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease.

-

Drying: It is crucial to dry the crude product thoroughly before distillation to prevent bumping and pressure fluctuations.

-

Distillation: Heat the distillation flask gently in a heating mantle. Collect fractions based on the boiling point at the recorded pressure. The unreacted 2-bromo-5-ethylpyridine will likely have a lower boiling point than the desired product. The sulfoxide and sulfone will have significantly higher boiling points and will likely remain in the distillation pot.

-

Inert Atmosphere: It is good practice to perform the distillation under an inert atmosphere (e.g., by backfilling with nitrogen or argon after evacuation) to minimize oxidation.[14][15]

| Compound | Estimated Boiling Point | Notes |

| 2-bromo-5-ethylpyridine | Lower than product | Will distill first. |

| This compound | Target Boiling Point | Estimated to be > 178 °C at atmospheric pressure. |

| 2-Ethyl-5-(methylsulfinyl)pyridine (Sulfoxide) | Significantly higher than product | Will likely remain as residue. |

| 2-Ethyl-5-(methylsulfonyl)pyridine (Sulfone) | Significantly higher than product | Will likely remain as residue. |

Troubleshooting with Column Chromatography

Column chromatography is a powerful tool for separating compounds with different polarities.

Step-by-Step Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a common choice. However, due to the basicity of the pyridine, peak tailing can be an issue.[9]

-

Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate.

-

TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a good separation of your product and impurities with an Rf value for the product of around 0.3-0.4.

-

Mitigating Peak Tailing: To improve peak shape, you can add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1% v/v), to your mobile phase. This will compete with the basic pyridine for binding to the acidic silanol groups on the silica gel.

-

Column Packing and Elution: Pack the column with the chosen stationary phase and elute with the optimized mobile phase. Collect fractions and analyze them by TLC to identify those containing the pure product.

Logical Flow for Chromatography Optimization

Caption: Workflow for optimizing column chromatography.

References

-

Thiophene. In Wikipedia; 2024. [Link]

-

5-Ethyl-2-methylpyridine. In Wikipedia; 2024. [Link]

-

Moioli, E.; Schmid, L.; Wasserscheid, P.; Freund, H. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. React. Chem. Eng.2017 , 2, 754-762. [Link]

-

Riley, D. P. Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. J. Org. Chem.1983 , 48 (11), 1933–1935. [Link]

-

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. Organic Syntheses. [Link]

-

Li, M.; et al. Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Ind. Eng. Chem. Res.2016 , 55 (1), 103–110. [Link]

- Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines.

-

Acid-Base Extraction. Chemistry LibreTexts. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

- Process for the preparation of sulphur compounds of pyridine.

- Method for preparing 5-bromo-2-methylpyridine.

-

5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. [Link]

-

Pyridine, 2-(methylthio)-. PubChem. [Link]

-

Drying and distilling pyridine. Reddit. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

-

Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

-

2-methylpyridine. mVOC 4.0. [Link]

-

Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. [Link]

-